molecular formula C10H18O2 B8211039 Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- CAS No. 23250-42-2

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-

Cat. No.: B8211039
CAS No.: 23250-42-2
M. Wt: 170.25 g/mol
InChI Key: YLQLGTFGVSLQJL-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is esterified with methanol, and the cyclohexane ring is substituted with two methyl groups at the 1 and 4 positions in a trans configuration. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- typically involves the esterification of cyclohexanecarboxylic acid derivatives. One common method is the reaction of trans-1,4-dimethylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The process involves the continuous feeding of reactants and the removal of products, which helps in maintaining the desired reaction conditions and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The trans-configuration of the methyl groups can influence the compound’s binding affinity and specificity towards different molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: The parent compound without the ester group.

    1,4-Cyclohexanedicarboxylic acid: A similar compound with two carboxylic acid groups.

    Dimethyl 1,4-cyclohexanedicarboxylate: An ester derivative with two ester groups.

Uniqueness

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- is unique due to its specific esterification and trans-configuration of the methyl groups. This configuration can result in different physical and chemical properties compared to its cis-isomer or other similar compounds. Its unique structure makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 1,4-dimethylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8-4-6-10(2,7-5-8)9(11)12-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQLGTFGVSLQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885229, DTXSID80885231, DTXSID30865083
Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Record name Methyl 1,4-dimethylcyclohexane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23059-38-3, 23250-42-2
Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Record name 1,4-Dimethylcyclohexane Carboxylate
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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